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Compound of Interest

Compound Name: CBZ-D-VALINE

Cat. No.: B2470294

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for
N-Carbobenzyloxy-D-valine (CBZ-D-VALINE), a key building block in peptide synthesis and
drug development. This document is intended for researchers, scientists, and professionals in
the field of pharmaceutical sciences, offering a centralized resource for its structural
characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and
Mass Spectrometry (MS).

Data Presentation

The following tables summarize the key spectroscopic data for CBZ-D-VALINE. It is important
to note that a complete, experimentally validated dataset with full assignments is not
consistently available across all public databases. Therefore, the data presented herein is a
composite of reported values for closely related analogs (L-enantiomer and DL-racemic
mixture) and predicted values based on the known chemical structure.

'H NMR (Proton NMR) Data
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] Expected Chemical o Coupling Constant
Proton Assignment _ Multiplicity
Shift (8, ppm) (J, H2)
Carboxylic Acid (- )
~10-12 Singlet (broad)
COOH)
Aromatic (CeHs) 7.30-7.40 Multiplet
Benzylic (-CHz-) ~5.10 Singlet
Amide (-NH-) ~5.2-5.4 Doublet ~8-9
a-Proton (-CH-) ~4.3-4.4 Doublet of Doublets ~8-9, ~4-5
B-Proton (-CH-) ~2.1-2.3 Multiplet
Methyl (-CHs) ~0.9-1.0 Doublet ~7
Methyl (-CHs3) ~0.9-1.0 Doublet ~7

3C NMR (Carbon NMR) Data

Carbon Assignment Expected Chemical Shift (8, ppm)
Carboxylic Acid Carbonyl (-COOH) ~175-177

Urethane Carbonyl! (-O-(C=0)-NH-) ~156-157

Aromatic (Quaternary) ~136

Aromatic (-CH=) ~127-129

Benzylic (-CHz-) ~67

a-Carbon (-CH-) ~60

B-Carbon (-CH-) ~31

Methyl Carbons (-CHs) ~18-19

IR (Infrared) Spectroscopy Data
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Expected Absorption Range

Vibrational Mode Intensity
(cm~)

O-H Stretch (Carboxylic Acid) 3300-2500 Strong, Broad

N-H Stretch (Amide) 3400-3200 Medium

C-H Stretch (Aromatic) 3100-3000 Medium

C-H Stretch (Aliphatic) 3000-2850 Medium

C=0 Stretch (Carboxylic Acid) 1725-1700 Strong

C=0 Stretch (Urethane) 1700-1670 Strong

C=C Stretch (Aromatic) 1600-1450 Medium

N-H Bend (Amide) 1550-1510 Medium

Mass Spectrometry (MS) Data

The mass spectral data for the racemic mixture (N-Carbobenzoyl-DL-valine) provides insight
into the expected fragmentation pattern of CBZ-D-VALINE.[1][2]

m/z Relative Intensity Proposed Fragment
251.12 [M]* (Molecular lon)
208.13 High [M-CO2zH]*
) [M-CO2H - C2H4]* or

162.13 High

[C10H16NO]*

) [C7HsO]* (Benzyl alcohol

108.06 Medium _

cation)
91.05 High [C7H7]* (Tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of CBZ-D-VALINE.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b2470294?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/N-Carbobenzoxy-DL-valine
https://pubchem.ncbi.nlm.nih.gov/compound/3588-63-4
https://www.benchchem.com/product/b2470294?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2470294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of CBZ-D-VALINE is dissolved in
0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDClIs, or Dimethyl sulfoxide-
de, DMSO-de) in a standard 5 mm NMR tube. A small amount of a reference standard, such
as tetramethylsilane (TMS), may be added for chemical shift calibration.

Instrumentation: *H and 3C NMR spectra are acquired on a high-resolution NMR
spectrometer, typically operating at a frequency of 300 MHz or higher for protons.

H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a
spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good
signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

13C NMR Acquisition: A proton-decoupled pulse sequence is employed to simplify the
spectrum and enhance sensitivity. A wider spectral width (e.g., 200-220 ppm) is used. A
larger number of scans is typically required (e.g., 1024 or more) due to the lower natural
abundance of the 13C isotope.

Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier
transformation. Phase and baseline corrections are applied to the resulting spectrum.
Chemical shifts are referenced to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For Attenuated Total Reflectance (ATR) FT-IR, a small amount of solid
CBZ-D-VALINE is placed directly onto the ATR crystal.

Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., a Bruker
Tensor 27 FT-IR) is used.

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded
to subtract the absorbance of the ambient atmosphere (e.g., CO2z and water vapor).

Sample Spectrum: The solid sample is brought into firm contact with the ATR crystal using a
pressure clamp. The IR spectrum is then recorded, typically in the range of 4000-400 cm~1.
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Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption
bands corresponding to the various functional groups present in the molecule.

Mass Spectrometry (MS)

Sample Preparation: A dilute solution of CBZ-D-VALINE is prepared in a suitable solvent
system, such as a mixture of acetonitrile and water, often with a small amount of formic acid
to promote protonation.

Instrumentation: An Electrospray lonization (ESI) mass spectrometer, often coupled with a
liquid chromatography system (LC-MS) and a high-resolution mass analyzer like a Time-of-
Flight (TOF) or Orbitrap, is used.

lonization: The sample solution is introduced into the ESI source, where a high voltage is
applied to generate a fine spray of charged droplets. The solvent evaporates, leading to the
formation of gas-phase ions of the analyte.

Mass Analysis: The ions are guided into the mass analyzer, where they are separated based
on their mass-to-charge ratio (m/z).

Fragmentation Analysis (MS/MS): For structural elucidation, tandem mass spectrometry
(MS/MS) can be performed. The molecular ion (or a prominent fragment ion) is selected and
subjected to collision-induced dissociation (CID) with an inert gas to generate a
characteristic fragmentation pattern.

Mandatory Visualization

The following diagrams illustrate the typical experimental workflows for the spectroscopic
analysis of CBZ-D-VALINE.
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Figure 1: Experimental workflow for NMR spectroscopy.
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Figure 2: Workflow for ATR-FTIR spectroscopy.
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Figure 3: Logical workflow for ESI-Mass Spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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